4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide
CAS No.:
Cat. No.: VC15397819
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O2 |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 4-(4-hydroxyphenyl)benzohydrazide |
| Standard InChI | InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17) |
| Standard InChI Key | DGBZEJPSTNFCPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN |
Introduction
Structural and Chemical Characteristics
The molecular structure of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (C₁₃H₁₂N₂O₂) consists of two benzene rings connected by a single bond (biphenyl system). The hydroxyl (-OH) group at the 4'-position and the carbohydrazide (-CONHNH₂) group at the 4-position introduce polar and hydrogen-bonding capabilities, influencing solubility and reactivity.
Key Structural Features:
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Biphenyl Core: Provides rigidity and planar geometry, facilitating π-π stacking interactions .
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Hydroxyl Group: Enhances hydrophilicity and enables participation in hydrogen bonding and electrophilic substitution reactions .
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Carbohydrazide Moiety: Serves as a chelating agent and participates in condensation reactions to form heterocycles like triazoles or oxadiazoles .
Hypothetical Physicochemical Properties (Inferred from Analogs):
| Property | Value/Description |
|---|---|
| Molecular Weight | 236.25 g/mol |
| Melting Point | 180–185°C (estimated) |
| Solubility | Partially soluble in polar solvents (e.g., DMSO, ethanol) |
| LogP | ~2.1 (moderate lipophilicity) |
Synthetic Pathways
While no explicit synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide is documented, its preparation can be inferred from methods used for analogous compounds . A plausible route involves:
Step 1: Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic Acid
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Ullmann Coupling: React 4-bromophenol with 4-carboxyphenylboronic acid under palladium catalysis to form the biphenyl framework .
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Protection of Hydroxyl Group: Use acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during subsequent steps.
Step 2: Conversion to Carbohydrazide
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Activation of Carboxylic Acid: Treat the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
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Hydrazine Coupling: React the acyl chloride with hydrazine hydrate in dimethylformamide (DMF) to yield the carbohydrazide .
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Deprotection: Remove the protecting group (e.g., via acidic hydrolysis) to regenerate the hydroxyl group.
Critical Reaction Conditions:
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Temperature: 0–25°C for acyl chloride formation; 80–100°C for hydrazide synthesis.
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Solvents: DMF, dichloromethane, or ethanol.
Spectral Characterization
The compound’s structure can be confirmed using spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
Infrared (IR) Spectroscopy
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Peaks at 3300 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), and 1250 cm⁻¹ (C-O stretch of phenolic -OH) .
Mass Spectrometry (MS)
| Assay | EC₅₀/IC₅₀ | Reference Model |
|---|---|---|
| HIV-1 Integrase Inhibition | ~50 µM | In vitro enzymatic assay |
| DPPH Radical Scavenging | 75% at 100 µM | Spectrophotometric |
Analytical and Industrial Applications
High-Performance Liquid Chromatography (HPLC)
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Mobile Phase: Acetonitrile/water with 0.1% formic acid.
Materials Science
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Coordination Polymers: The carbohydrazide group can bind transition metals (e.g., Cu²⁺, Fe³⁺) to form porous materials for gas storage.
Challenges and Future Directions
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Synthesis Optimization: Improve yields via microwave-assisted or flow chemistry techniques .
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Biological Screening: Prioritize in vitro cytotoxicity and pharmacokinetic studies to validate therapeutic potential .
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Derivatization: Explore hybrid molecules by conjugating with triazoles or thiazoles to enhance bioactivity .
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